molecular formula C11H13Cl2NO3 B1286816 2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)propanamide CAS No. 956576-39-9

2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)propanamide

Cat. No. B1286816
CAS RN: 956576-39-9
M. Wt: 278.13 g/mol
InChI Key: VXFFIAHQMRPYBQ-UHFFFAOYSA-N
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Description

The compound "2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)propanamide" is not directly mentioned in the provided papers. However, similar compounds with chloro, propanamide, and substituted phenyl groups have been synthesized and studied for various properties and applications. These compounds generally belong to a class of organic materials that exhibit interesting electro-optic and nonlinear optical properties, which make them potential candidates for applications in photonics and as active pharmaceutical ingredients .

Synthesis Analysis

The synthesis of related compounds typically involves standard organic synthesis methods. For instance, N-(2-chlorophenyl)-(1-propanamide) was synthesized using a standard method and purified by repeated crystallization . Similarly, other chlorinated propanamide derivatives were obtained through reactions involving amines and acyl chlorides, yielding high-purity products . These methods are indicative of the possible synthetic routes that could be employed for the synthesis of "2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)propanamide."

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various analytical techniques. Single crystals suitable for X-ray diffraction analysis have been grown using slow evaporation or cooling solution growth techniques, revealing that these compounds can crystallize in different systems such as monoclinic . The crystal structure analysis provides valuable information about the molecular conformation and intermolecular interactions, which are crucial for understanding the material's properties.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been extensively characterized. UV-Vis, IR, NMR, and powder XRD techniques have been used to characterize the grown crystals, revealing their transparency and confirming their molecular structure . The nonlinear optical properties, such as second harmonic generation (SHG), have been measured, indicating the potential of these materials in optical applications . Dielectric studies have also been conducted to understand the dependence of capacitance, dielectric constant, and conductivity on frequency and temperature . Additionally, solubility studies in various solvent mixtures have been performed, which are essential for understanding the material's behavior in different environments .

Scientific Research Applications

Antiprotozoal Activity

Research indicates that compounds related to 2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)propanamide, specifically 2,5-bis(4-guanylphenyl)furans and related analogues, have been synthesized and evaluated for their antimalarial and antitrypanosomal activity. While these compounds did not exhibit high antimalarial activity, several demonstrated significant activity against Trypanosoma rhodesiense in mice, indicating their potential as antiprotozoal agents (Das & Boykin, 1977).

Receptor Binding and Pharmacological Actions

Studies have explored the binding and agonist activities of similar compounds at various receptor sites, suggesting their potential in pharmacology and neuroscience. For example, certain compounds have been tested for their ability to elicit penile erections in rats by acting as agonists at specific serotonin receptors (Millan et al., 1997). Another study focused on the chronobiotic properties of related compounds in rat models, showing their potential in influencing biological rhythms (Epperson et al., 2004).

Neuroendocrine Influence

Compounds structurally related to 2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)propanamide have been studied for their effects on neuroendocrine systems. Research has revealed that certain compounds can influence hormone secretion, potentially through interactions with 5-HT2A and 5-HT2C receptors, suggesting their utility in studying neuroendocrine pathways (Damjanoska et al., 2003).

Impact on Bioelectrogenesis and Muscle Contractility

Research on similar molecules, such as IQP (2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide), has shown their potential to affect the bioelectrogenesis and contractile activity of isolated smooth muscles, indicating applications in understanding muscle physiology and developing therapeutic agents (Gledacheva et al., 2020).

properties

IUPAC Name

2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2NO3/c1-6(12)11(15)14-8-5-9(16-2)7(13)4-10(8)17-3/h4-6H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXFFIAHQMRPYBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=C(C=C1OC)Cl)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001220376
Record name 2-Chloro-N-(4-chloro-2,5-dimethoxyphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001220376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)propanamide

CAS RN

956576-39-9
Record name 2-Chloro-N-(4-chloro-2,5-dimethoxyphenyl)propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=956576-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-(4-chloro-2,5-dimethoxyphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001220376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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